Cas no 1253527-69-3 (tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate)
tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate
- CC(C)(C)OC(=O)N1CCN(C(C1)C1=CC=C(C=C1)C1=CC=CC=C1)S(=O)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1
- tert-butyl 3-{[1,1-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 3-[1,1'-biphenyl]-4-yl-4-[(4-phenoxyphenyl)sulfonyl]-, 1,1-dimethylethyl ester
-
- MDL: MFCD17168315
- Inchi: 1S/C33H34N2O5S/c1-33(2,3)40-32(36)34-22-23-35(31(24-34)27-16-14-26(15-17-27)25-10-6-4-7-11-25)41(37,38)30-20-18-29(19-21-30)39-28-12-8-5-9-13-28/h4-21,31H,22-24H2,1-3H3
- InChI Key: IFGUUXODQQTKHR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC1C=CC=CC=1)(N1CCN(C(=O)OC(C)(C)C)CC1C1C=CC(C2C=CC=CC=2)=CC=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 41
- Rotatable Bond Count: 8
- Complexity: 932
- XLogP3: 6.4
- Topological Polar Surface Area: 84.5
tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB425166-1 g |
tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate |
1253527-69-3 | 1g |
€751.00 | 2023-04-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193003-1g |
tert-Butyl 3-{[1,1'-Biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate |
1253527-69-3 | 98% | 1g |
¥6216 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193003-2g |
tert-Butyl 3-{[1,1'-Biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate |
1253527-69-3 | 98% | 2g |
¥12033 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193003-5g |
tert-Butyl 3-{[1,1'-Biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate |
1253527-69-3 | 98% | 5g |
¥14406 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193003-10g |
tert-Butyl 3-{[1,1'-Biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate |
1253527-69-3 | 98% | 10g |
¥26701 | 2023-04-16 | |
| Chemenu | CM336177-1g |
tert-Butyl 3-{[1,1'-Biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate |
1253527-69-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM336177-5g |
tert-Butyl 3-{[1,1'-Biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate |
1253527-69-3 | 95%+ | 5g |
$*** | 2023-03-29 | |
| Chemenu | CM336177-10g |
tert-Butyl 3-{[1,1'-Biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate |
1253527-69-3 | 95%+ | 10g |
$*** | 2023-03-29 | |
| abcr | AB425166-1g |
tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate; . |
1253527-69-3 | 1g |
€751.00 | 2025-02-15 | ||
| A2B Chem LLC | AJ28283-1g |
tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate |
1253527-69-3 | 95+% | 1g |
$1280.00 | 2024-04-20 |
tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate Suppliers
tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate
Research Brief on tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate (CAS: 1253527-69-3)
In recent years, the compound tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate (CAS: 1253527-69-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperazine-based scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate involves a multi-step process, starting with the functionalization of the piperazine core. Recent studies have optimized the synthetic route to improve yield and purity, employing techniques such as palladium-catalyzed cross-coupling reactions and sulfonylation. The compound's structural complexity, featuring both phenoxy and biphenyl moieties, contributes to its diverse biological interactions, making it a valuable scaffold for drug discovery.
Biological evaluations of this compound have revealed its efficacy as a modulator of key signaling pathways. For instance, it has demonstrated inhibitory activity against specific kinases involved in inflammatory and oncogenic processes. In vitro assays using cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations. These findings suggest its potential as a lead compound for developing novel anticancer agents. Additionally, its ability to disrupt PPIs has been explored in the context of neurodegenerative diseases, where it may offer therapeutic benefits by targeting aberrant protein aggregates.
Recent advancements in computational modeling and structure-activity relationship (SAR) studies have further elucidated the compound's binding modes and selectivity profiles. Molecular docking simulations indicate that the sulfonyl and phenoxy groups play critical roles in stabilizing interactions with target proteins. These insights have guided the design of derivatives with enhanced potency and reduced off-target effects. Notably, one such derivative has entered preclinical trials, highlighting the translational potential of this chemical scaffold.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate. Issues such as metabolic stability and bioavailability need to be addressed to advance the compound into clinical testing. Researchers are exploring formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to overcome these limitations.
In conclusion, tert-Butyl 4-(4-phenoxybenzenesulfonyl)-3-(4-phenylphenyl)piperazine-1-carboxylate represents a versatile and pharmacologically active compound with broad therapeutic potential. Ongoing research efforts are focused on refining its synthetic accessibility, understanding its mechanism of action, and translating its biological effects into clinically viable treatments. As the field progresses, this compound is poised to contribute significantly to the development of next-generation therapeutics in oncology, neurology, and beyond.
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